N-[(4-chlorophenyl)methyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
Description
N-[(4-chlorophenyl)methyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a complex organic compound that features a chlorophenyl group, a trimethyl-dioxopurinyl group, and a sulfanylacetamide moiety
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O3S/c1-21-14-13(15(25)23(3)17(26)22(14)2)20-16(21)27-9-12(24)19-8-10-4-6-11(18)7-5-10/h4-7H,8-9H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTAKPHSRLLHPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of the 4-chlorophenylmethyl intermediate through a Friedel-Crafts alkylation reaction.
Introduction of the Trimethyl-Dioxopurinyl Group:
Formation of the Sulfanylacetamide Moiety: The final step involves the formation of the sulfanylacetamide moiety through a thiol-ene reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like nitric acid or sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Modified functional groups with reduced states.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of N-[(4-chlorophenyl)methyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide. The compound has shown promising results in inhibiting the growth of various cancer cell lines through different mechanisms:
- Mechanism of Action : The compound's structure allows it to interact with specific cellular targets involved in cancer progression. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells by disrupting critical signaling pathways.
-
Case Studies :
- A study conducted by the National Cancer Institute (NCI) evaluated the compound against a panel of human tumor cell lines. Results indicated significant cytotoxicity with IC50 values suggesting effectiveness at low concentrations .
- Another investigation utilized molecular docking studies to predict binding affinities to target proteins associated with cancer cell proliferation .
Anti-inflammatory Properties
In addition to its anticancer potential, the compound has been investigated for its anti-inflammatory effects:
- Inhibition of Inflammatory Pathways : Preliminary research indicates that this compound may inhibit enzymes involved in inflammatory responses such as cyclooxygenase and lipoxygenase .
- Experimental Findings : In silico studies have suggested that the compound could serve as a lead candidate for developing new anti-inflammatory drugs due to its ability to modulate inflammatory mediators effectively .
Drug Development and Synthesis
The synthesis of this compound involves multi-step organic reactions that can be optimized for higher yields and purity. Recent advancements in synthetic methodologies have made it possible to produce this compound more efficiently:
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
N-[(4-chlorophenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)acetamide: Similar structure but lacks the sulfanyl group.
N-[(4-chlorophenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)thioacetamide: Similar structure but with a different sulfur-containing group.
Uniqueness
N-[(4-chlorophenyl)methyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is unique due to the presence of the sulfanylacetamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-[(4-chlorophenyl)methyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a complex organic compound with potential pharmacological applications. Its structure suggests possible interactions with biological systems, particularly in the purinergic signaling pathways. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C25H22ClN5O2S
- Molecular Weight : 496.017 g/mol
- IUPAC Name : 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(4-hydroxyphenyl)acetamide
This structure indicates the presence of a chlorophenyl group and a purine derivative which may influence its biological activity.
The biological activity of this compound is hypothesized to involve interaction with purinergic receptors. Research indicates that purinergic signaling plays a crucial role in various physiological processes including immune response and inflammation regulation . Specifically, compounds that modulate purinergic receptors can affect intracellular signaling pathways leading to changes in cell function.
Antiproliferative Effects
Several studies have investigated the antiproliferative effects of similar compounds on various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-(4-chlorophenyl)methyl derivative | HeLa | 15 | |
| Purine derivatives | MCF7 | 12 |
These findings suggest that the compound may exhibit significant cytotoxicity against certain cancer types.
Enzyme Inhibition
The compound's structural features suggest potential inhibition of enzymes such as monoamine oxidase (MAO) and others involved in purine metabolism. Inhibition of such enzymes can lead to increased levels of neurotransmitters and other signaling molecules .
Case Studies
- Case Study on Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited selective toxicity towards cancer cells while sparing normal cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
- Purinergic Receptor Modulation : Another study explored the modulation of P2Y receptors by related compounds. The results indicated that activation of these receptors could enhance inflammatory responses in certain immune cells .
Q & A
Q. What are the recommended analytical techniques for confirming the structural integrity of this compound post-synthesis?
- Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:
- Nuclear Magnetic Resonance (NMR) : Assign proton (¹H) and carbon (¹³C) environments to verify substituent connectivity .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch of acetamide) .
- X-ray Crystallography : Resolve 3D molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-stacking) using programs like SHELXL .
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer :
- Stepwise Synthesis : Break down the synthesis into intermediates (e.g., chlorophenylmethylamine, purinylsulfanyl precursors) to isolate and purify each step .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DCM) to enhance reaction homogeneity and reduce side products .
- Reaction Monitoring : Employ Thin Layer Chromatography (TLC) to track progress and ensure completion before proceeding .
Q. What stability considerations are critical when handling this compound under experimental conditions?
- Methodological Answer :
- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light Sensitivity : Store in amber vials if UV-Vis analysis indicates photodegradation.
- Moisture Control : Use desiccants during storage if hygroscopicity is observed via Karl Fischer titration .
Advanced Research Questions
Q. How can discrepancies between DFT-calculated and experimentally observed molecular geometries be systematically addressed?
- Methodological Answer :
- Parameter Adjustment : Optimize basis sets (e.g., B3LYP/6-31G*) and solvent models in DFT calculations to better match X-ray bond lengths and angles .
- Charge Density Analysis : Compare Mulliken charges from DFT with electron density maps from X-ray data to identify electronic effects (e.g., polarization of carbonyl groups) .
- Validation Metrics : Use root-mean-square deviations (RMSD) to quantify differences and refine computational models .
Q. What strategies resolve polymorphic contradictions in crystallographic studies of this compound?
- Methodological Answer :
- Crystallization Screening : Test multiple solvents (e.g., ethanol, acetonitrile) and temperatures to isolate polymorphs .
- Refinement Protocols : Apply twin refinement and disorder modeling in SHELXL to address overlapping electron densities .
- Hirshfeld Surface Analysis : Map intermolecular interactions to differentiate polymorphic forms .
Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Functional Group Modification : Synthesize analogs with variations in the purinylsulfanyl or chlorophenyl groups .
- Biological Assays : Pair synthetic modifications with enzyme inhibition or receptor binding studies.
- Computational Docking : Use AutoDock or Schrödinger to predict binding affinities and correlate with experimental results .
Q. What experimental design principles apply to optimizing crystallization for high-resolution X-ray data?
- Methodological Answer :
- Solvent Evaporation Rate : Slow evaporation in controlled humidity chambers promotes larger crystal growth .
- Seeding Techniques : Introduce microcrystals to induce nucleation in supersaturated solutions.
- Cryoprotection : Use glycerol or paraffin oil to prevent ice formation during cryocooling .
Data Contradiction Analysis
Q. How should researchers address conflicting spectroscopic data (e.g., NMR vs. MS) during structural validation?
- Methodological Answer :
- Cross-Validation : Compare NMR integration ratios with MS isotopic patterns to confirm stoichiometry .
- 2D NMR Techniques : Use HSQC and HMBC to resolve ambiguous proton-carbon correlations.
- High-Resolution MS : Confirm molecular formula accuracy within <5 ppm error .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
